2-cyclopentyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Overview
Description
2-cyclopentyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
The synthesis of 2-cyclopentyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves the cyclization of 3-amino-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-ones with carboxylic acids and phosphorus oxychloride (POCl3). Another method involves the oxidation of 3-arylmethylidenamino-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-ones with potassium chlorate in acetic acid, followed by heating to induce deamination .
Chemical Reactions Analysis
2-cyclopentyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium chlorate.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions with various nucleophiles.
Cyclization: The compound can be synthesized through cyclization reactions involving carboxylic acids and POCl3.
Scientific Research Applications
2-cyclopentyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a potential candidate for drug development.
Medicine: It has shown potential as an antiviral and antihistaminic agent.
Industry: The compound is used in the preparation of various functional materials for synthetic chemistry.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to inhibit the growth of microorganisms by interfering with their metabolic processes. Its anticancer activity is linked to its ability to inhibit enzymes involved in cell proliferation .
Comparison with Similar Compounds
2-cyclopentyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can be compared with other quinazolinone derivatives, such as:
2-aryl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-ones: These compounds have similar structures but different substituents, leading to variations in their pharmacological activities.
2-substituted-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-ones: These compounds have a different core structure but share similar synthetic routes and applications.
The uniqueness of this compound lies in its specific cyclopentyl substituent, which contributes to its distinct pharmacological properties.
Properties
IUPAC Name |
2-cyclopentyl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c18-13-10-7-3-4-8-11(10)15-14-17(13)16-12(19-14)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAYKXAQFRIFIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NN3C(=O)C4=CC=CC=C4N=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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